![molecular formula C17H16F3NO3S B6385082 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95% CAS No. 1261991-27-8](/img/structure/B6385082.png)
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) is a synthetic compound that has been studied for its potential applications in scientific research. It is a phenol derivative with a pyrrolidinylsulfonyl group attached to the 5-position of the phenyl ring and a trifluoromethyl group attached to the 3-position of the phenyl ring. This compound has been used to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) has been studied for its potential applications in scientific research. It has been used as a substrate in enzymatic assays, as well as a tool in studies of enzyme kinetics and inhibitor studies. It has also been used in studies of drug metabolism and pharmacokinetics.
Wirkmechanismus
The mechanism of action of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) is believed to be related to its ability to act as a substrate for enzymes. Specifically, it is believed to be a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) has been studied for its potential biochemical and physiological effects. Studies have shown that it is able to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been shown to have a protective effect on cells, potentially reducing the damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) in laboratory experiments has several advantages. It is a relatively stable compound, and can be used in a wide range of assays. It is also relatively inexpensive, making it a cost-effective choice for research. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and therefore must be used in aqueous solutions with other solvents. Additionally, it can be toxic at high concentrations, and therefore must be used with caution.
Zukünftige Richtungen
The use of 5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) in scientific research is still in its early stages. There are many potential future directions for research, including further studies of its biochemical and physiological effects, as well as its potential applications in drug metabolism and pharmacokinetics. Additionally, further studies could be conducted to explore its potential use in other laboratory experiments, such as in the study of enzyme kinetics and inhibitor studies. Lastly, further research could be done to study the potential toxicity of the compound at high concentrations.
Synthesemethoden
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol (95%) can be synthesized from 4-chlorobenzene sulfonyl chloride and 4-pyrrolidinylbenzene. The reaction of the two compounds in an aqueous solution of sodium hydroxide yields the desired compound in 95% yield.
Eigenschaften
IUPAC Name |
3-(4-pyrrolidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO3S/c18-17(19,20)14-9-13(10-15(22)11-14)12-3-5-16(6-4-12)25(23,24)21-7-1-2-8-21/h3-6,9-11,22H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXANQIGIKGNQRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686772 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethylphenol | |
CAS RN |
1261991-27-8 |
Source


|
| Record name | 4'-(Pyrrolidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

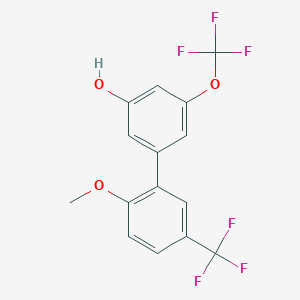
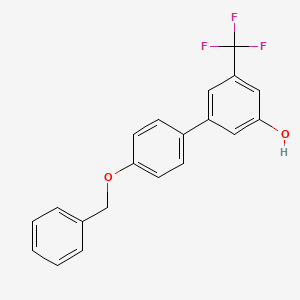


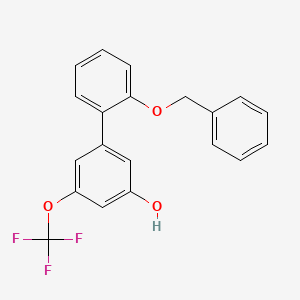
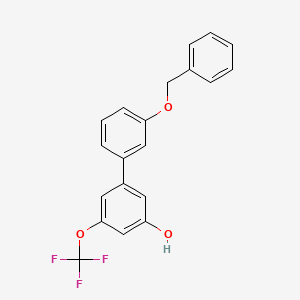
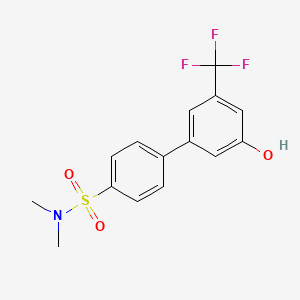
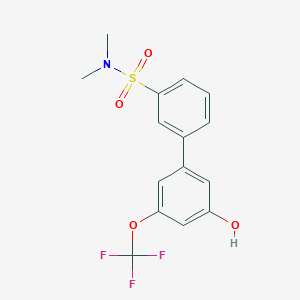


![5-[4-(Pyrrolidinylsulfonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6385090.png)


